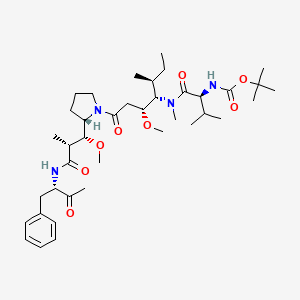

Boc-Val-Dil-Dap-Phe-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H64N4O8 |

|---|---|

Molecular Weight |

716.9 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1 |

InChI Key |

CEXFOGNATYRFPD-NTRIPLICSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Val-Dil-Dap-Phe-OMe: A Key Intermediate in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Dil-Dap-Phe-OMe is a chemically protected tetrapeptide that serves as a crucial building block in the synthesis of potent anti-cancer agents, particularly as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs). This synthetic peptide is a fragment of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, which is known for its potent antimitotic activity.[1] In the context of ADCs, this peptide sequence is engineered into a linker that connects a monoclonal antibody to a highly cytotoxic payload. The linker is designed to be stable in systemic circulation but is susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release mechanism ensures that the cytotoxic payload is preferentially activated within cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window of the ADC.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, its role in ADC construction, and the mechanism of action of the associated cytotoxic payloads.

Chemical Properties and Structure

This compound is a tetrapeptide composed of four amino acid residues: Valine (Val), Dolaisoleucine (Dil), Dolaproine (Dap), and Phenylalanine methyl ester (Phe-OMe). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

| Full Name | N-(tert-butoxycarbonyl)-L-valyl-(3R,4S,5S)-3-methoxy-4-(methylamino)-5-methylheptanoyl-(S)-N,2-dimethyl-3-(S)-pyrrolidinecarboxyl-L-phenylalanine methyl ester |

| Molecular Formula | C39H64N4O8 |

| Molecular Weight | 716.95 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Key Structural Features | Boc-protected N-terminus, unique amino acids (Dil and Dap), C-terminal methyl ester |

Synthesis of this compound

The synthesis of this tetrapeptide fragment is a key step in the total synthesis of Dolastatin 10 and its analogues. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies can be employed. Below are representative protocols for each approach.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the synthesis on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with the C-terminal carboxylic acid intact, which can then be esterified to yield the methyl ester.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

-

Loading of the First Amino Acid (Fmoc-Phe-OH):

-

Dissolve Fmoc-L-Phenylalanine (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

-

Add the solution to the swollen resin and shake for 2 hours at room temperature.

-

Cap any unreacted sites by adding a solution of DCM/methanol (B129727)/DIEA (17:2:1) and shaking for 30 minutes.

-

Wash the resin with DCM and N,N-dimethylformamide (DMF).

-

-

Peptide Chain Elongation (Iterative Cycles for Dap, Dil, and Val):

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (Fmoc-Dap(Boc)-OH, Fmoc-Dil-OH, or Fmoc-Val-OH) (3 equivalents) with a coupling agent such as HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.

-

Wash the resin with DMF and DCM.

-

-

-

N-terminal Boc Protection: After the final Fmoc deprotection, couple Boc-Val-OH using the same coupling procedure.

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (1:99) for 1 hour.

-

Filter the resin and collect the filtrate. Neutralize the filtrate with a mild base (e.g., pyridine).

-

Evaporate the solvent to obtain the crude protected peptide.

-

-

C-terminal Methyl Esterification:

-

Dissolve the crude peptide in a mixture of methanol and DCM.

-

Add (trimethylsilyl)diazomethane dropwise until a yellow color persists.

-

Quench the reaction with acetic acid.

-

Evaporate the solvents and purify the product by flash column chromatography.

-

Experimental Protocol 2: Solution-Phase Fragment Condensation

This approach involves the synthesis of smaller peptide fragments which are then coupled together in solution. A common strategy is the coupling of a dipeptide fragment like Boc-Val-Dil-OH with another dipeptide fragment like H-Dap-Phe-OMe.

-

Synthesis of Dipeptide Fragments: Synthesize Boc-Val-Dil-OH and H-Dap-Phe-OMe separately using standard solution-phase peptide coupling methods (e.g., using EDC/HOBt or HATU as coupling agents) and appropriate protecting group strategies.

-

Fragment Coupling:

-

Dissolve Boc-Val-Dil-OH (1 equivalent) and H-Dap-Phe-OMe (1 equivalent) in an anhydrous solvent like DMF.

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like DIEA (2 equivalents) at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

-

Caption: Convergent solution-phase synthesis workflow for this compound.

Application in Antibody-Drug Conjugates

This compound is a precursor to a protease-cleavable linker used in ADCs. The peptide sequence Val-Dil-Dap is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

ADC Construction Workflow

-

Linker-Payload Synthesis: The Boc protecting group of this compound is removed, and the resulting free amine is coupled to a self-immolative spacer (like PABC - p-aminobenzyloxycarbonyl) which is in turn attached to a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE). The other end of the linker is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.

-

Antibody Modification: The monoclonal antibody is typically treated with a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds, exposing free thiol groups.

-

Conjugation: The maleimide-functionalized linker-payload is then reacted with the reduced antibody. The maleimide (B117702) group forms a stable thioether bond with the cysteine thiols of the antibody.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated payload and other reagents. The Drug-to-Antibody Ratio (DAR) is then determined.

References

An In-depth Technical Guide to the ADC Linker: Boc-Val-Dil-Dap-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and relevant experimental protocols for the peptide linker, Boc-Val-Dil-Dap-Phe-OMe. This linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), particularly those utilizing auristatin-like payloads, which are synthetic analogues of the potent antineoplastic agent dolastatin 10.

Core Chemical Structure and Properties

This compound is a tetrapeptide methyl ester protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group. It is designed as a cleavable linker, intended to be selectively hydrolyzed by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1] The peptide sequence is comprised of L-Valine (Val), L-Dolaisoleucine (Dil), L-Dolaproine (Dap), and L-Phenylalanine methyl ester (Phe-OMe).

Table 1: Chemical Properties of this compound and its Constituents

| Component | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | - | C₃₉H₆₄N₄O₈ | 716.95 | N-Boc protected tetrapeptide methyl ester.[2] |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | 101.12 | N-terminal protecting group. |

| L-Valine | Val | C₅H₁₁NO₂ | 117.15 | Hydrophobic amino acid. |

| L-Dolaisoleucine | Dil | C₉H₁₉NO₃ | 189.25 | A unique, non-proteinogenic amino acid component of dolastatin 10.[3] |

| L-Dolaproine | Dap | C₉H₁₅NO₃ | 185.22 | A unique, non-proteinogenic amino acid component of dolastatin 10.[4][5] |

| L-Phenylalanine methyl ester | Phe-OMe | C₁₀H₁₃NO₂ | 179.22 | C-terminal amino acid methyl ester. |

Below is the detailed chemical structure of this compound, illustrating the sequence and stereochemistry of the amino acid residues.

References

- 1. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Boc-Val-Dil-Dap-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic methodology, and the mechanistic context of the tetrapeptide derivative, Boc-Val-Dil-Dap-Phe-OMe. This molecule serves as a crucial component in the field of targeted cancer therapeutics, specifically as a cleavable linker in Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 716.95 g/mol | [1] |

| Molecular Formula | C₃₉H₆₄N₄O₈ | [1] |

| Description | A cleavable ADC linker. | [1] |

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for the synthesis of this compound is not publicly available, the following is a detailed, representative methodology based on the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) approach. This method is standard for the production of synthetic peptides.[2]

Materials:

-

Fmoc-Phe-Wang resin (or other suitable resin for C-terminal methyl ester)

-

Fmoc-Dap(Mtt)-OH

-

Fmoc-Dil-OH

-

Boc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: The Fmoc-Phe-Wang resin is swelled in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling (Dap):

-

Fmoc-Dap(Mtt)-OH is pre-activated by dissolving it with DIC and OxymaPure® in DMF.

-

The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.

-

The resin is washed with DMF to remove excess reagents.

-

-

Amino Acid Coupling (Dil):

-

The Fmoc group on the newly added Dap residue is deprotected using 20% piperidine in DMF.

-

Fmoc-Dil-OH is activated and coupled to the resin following the same procedure as in step 3.

-

-

Amino Acid Coupling (Val):

-

The Fmoc group on the Dil residue is removed.

-

Boc-Val-OH is then coupled using the same activation and coupling procedure.

-

-

Cleavage from Resin: The fully assembled, protected peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a TFA cleavage cocktail for 2-3 hours.[1]

-

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Pathway: Antibody-Drug Conjugate (ADC) Action

This compound functions as a cleavable linker in ADCs. The following diagram illustrates the general mechanism of action for an ADC utilizing such a linker.

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

The process begins with the ADC circulating in the bloodstream.[] The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[4][5] This binding event triggers the internalization of the ADC-antigen complex into the cell via endocytosis, initially forming an endosome.[][5] The endosome then traffics the complex to a lysosome.[5] Inside the acidic environment of the lysosome, enzymes such as cathepsin B cleave the peptide linker, releasing the potent cytotoxic payload.[6][7][8] The released payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.[4][5]

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram outlines the key steps in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the assembly of a peptide chain.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The synthesis begins with the first amino acid covalently attached to a solid support (resin), with its N-terminus protected by an Fmoc group.[1] A repetitive cycle of deprotection, washing, and coupling is performed to elongate the peptide chain.[1] The Fmoc group is removed with a mild base, typically piperidine, to expose a free amine. After washing, the next Fmoc-protected amino acid is activated and coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid.[1] The crude peptide is then purified to yield the final product.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. iphasebiosci.com [iphasebiosci.com]

An In-Depth Technical Guide to the Synthesis of Boc-Val-Dil-Dap-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the tetrapeptide Boc-Val-Dil-Dap-Phe-OMe, a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). The synthesis of this complex molecule involves a multi-step process requiring careful selection of protecting groups, coupling agents, and reaction conditions to ensure high yield and purity. This document outlines a solution-phase synthesis approach, detailing experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a convergent solution-phase peptide synthesis strategy. This involves the sequential coupling of appropriately protected amino acid residues from the C-terminus to the N-terminus. The key challenges in this synthesis include the incorporation of two non-proteinogenic amino acids, Dil and Dap, and the prevention of racemization during coupling steps.

The proposed retrosynthetic analysis is as follows:

-

Final Product: this compound

-

Key Intermediates:

-

Boc-Val-Dil-Dap-OH

-

H-Phe-OMe

-

Boc-Val-Dil-OH

-

H-Dap(PG)-Phe-OMe (where PG is a side-chain protecting group)

-

Boc-Val-OH

-

H-Dil(PG)-OH (where PG are side-chain protecting groups)

-

Boc-Dap(PG)-OH

-

H-Phe-OMe

-

The synthesis will commence with the preparation of the C-terminal amino acid methyl ester, followed by sequential coupling of the protected amino acids.

The "Dil" Residue: A Protected Histidine Derivative

The "Dil" residue is understood to be (1,3-di-tert-butoxycarbonyl-2,3-dihydro-1H-imidazol-4-yl)alanine. This suggests a derivative of histidine where the imidazole (B134444) ring is both protected with two Boc groups and reduced. For the purpose of this guide, we will assume a suitable protected precursor, Boc-Dil-OH, is available. The synthesis of this specific amino acid is a complex multi-step process that is beyond the scope of this document. A plausible precursor for the synthesis of Boc-Dil-OH is Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH), which is commercially available.

Data Presentation: Quantitative Parameters for Synthesis

The following tables summarize the expected quantitative data for each key step of the synthesis. Please note that these are representative values based on typical peptide coupling and deprotection reactions and may require optimization for this specific sequence.

Table 1: Materials and Protecting Groups

| Amino Acid | N-α Protection | Side-Chain Protection | C-Terminus Protection |

| Phenylalanine | - | - | Methyl Ester (OMe) |

| Diaminopropionic Acid | Boc | Fmoc | - |

| "Dil" | Boc | Di-Boc on imidazole | - |

| Valine | Boc | - | - |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction | Coupling/Deprotection Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 1 | Boc-Dap(Fmoc)-OH + H-Phe-OMe | HBTU, HOBt, DIPEA | DMF | 4 | 25 | 85-95 |

| 2 | Boc Deprotection of Dipeptide | 4M HCl in Dioxane | Dioxane | 1 | 25 | >95 |

| 3 | Boc-Dil-OH Coupling | HATU, HOAt, DIPEA | DMF | 6 | 25 | 80-90 |

| 4 | Boc Deprotection of Tripeptide | 4M HCl in Dioxane | Dioxane | 1 | 25 | >95 |

| 5 | Boc-Val-OH Coupling | HBTU, HOBt, DIPEA | DMF | 4 | 25 | 85-95 |

| 6 | Fmoc Deprotection of Tetrapeptide | 20% Piperidine (B6355638) in DMF | DMF | 0.5 | 25 | >95 |

| 7 | C-terminal Esterification | SOCl₂, MeOH | MeOH | 2 | 0-25 | 80-90 |

Experimental Protocols

Synthesis of Boc-Dap(Fmoc)-Phe-OMe (Dipeptide)

-

Preparation of H-Phe-OMe: To a suspension of L-Phenylalanine methyl ester hydrochloride (1.1 eq) in dichloromethane (B109758) (DCM), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) at 0°C. Stir for 30 minutes to obtain a solution of the free base.

-

Coupling: In a separate flask, dissolve Boc-Dap(Fmoc)-OH (1.0 eq), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in N,N-Dimethylformamide (DMF). Add DIPEA (2.2 eq) and stir for 5 minutes to pre-activate.

-

Add the solution of H-Phe-OMe to the activated Boc-Dap(Fmoc)-OH solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain Boc-Dap(Fmoc)-Phe-OMe as a white solid.

Synthesis of H-Dap(Fmoc)-Phe-OMe

-

Boc Deprotection: Dissolve Boc-Dap(Fmoc)-Phe-OMe in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the solution under reduced pressure to obtain the hydrochloride salt of the dipeptide.

Synthesis of Boc-Val-Dil-Dap(Fmoc)-Phe-OMe (Tetrapeptide)

This synthesis involves the sequential coupling of Boc-Dil-OH and Boc-Val-OH to the deprotected dipeptide from the previous step, following similar coupling and deprotection protocols as described in sections 4.1 and 4.2. Due to the steric hindrance of the "Dil" and Valine residues, the use of a more potent coupling reagent like HATU/HOAt may be beneficial for the coupling of Boc-Dil-OH.

Synthesis of this compound

-

Fmoc Deprotection: Dissolve the fully protected tetrapeptide, Boc-Val-Dil-Dap(Fmoc)-Phe-OMe, in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to obtain this compound.

Alternative Final Step: C-terminal Esterification of Boc-Val-Dil-Dap-OH

An alternative approach involves the synthesis of the tripeptide acid, Boc-Val-Dil-Dap-OH, followed by a final coupling with H-Phe-OMe. A more likely final step, given the existence of the precursor Boc-Val-Dil-Dap-OH, is the esterification of the C-terminal carboxylic acid.

-

Esterification: To a solution of Boc-Val-Dil-Dap-OH (1.0 eq) in methanol (B129727) (MeOH) at 0°C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in the synthesis of this compound.

Caption: Solution-phase synthesis pathway for this compound.

Caption: General experimental workflow for the tetrapeptide synthesis.

Conclusion

The synthesis of this compound is a challenging yet feasible process that relies on established principles of solution-phase peptide chemistry. The key to a successful synthesis lies in the strategic use of orthogonal protecting groups, particularly for the diaminopropionic acid and the modified histidine ("Dil") residues, and the careful selection of coupling reagents to maximize yields and minimize racemization. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to embark on the synthesis of this important ADC linker and related complex peptides. Further optimization of reaction conditions and purification techniques will be crucial for achieving the desired purity and yield on a larger scale.

Core Mechanism of Action: A Technical Guide to the ADC Linker Boc-Val-Dil-Dap-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action of the peptide sequence Boc-Val-Dil-Dap-Phe-OMe, a specialized chemical entity designed for application in the field of antibody-drug conjugates (ADCs). As a cleavable linker, its primary function is not to exert a direct pharmacological effect, but to serve as a stable, conditionally sensitive bridge between a monoclonal antibody and a potent cytotoxic agent. This document outlines the role of each molecular component, the presumed enzymatic cleavage pathway within the target cell, and the overarching strategy for achieving targeted drug delivery. Detailed experimental protocols for evaluating linker stability and cleavage are provided, alongside representative data from analogous systems to offer a quantitative perspective.

Introduction to this compound as an ADC Linker

This compound is a synthetic peptide derivative identified as a cleavable linker for the construction of antibody-drug conjugates.[1][2][3] ADCs are a class of targeted therapeutics engineered to selectively deliver cytotoxic payloads to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[4][5] The efficacy and safety of an ADC are critically dependent on the properties of its linker.[6][7] The linker must remain stable in systemic circulation to prevent premature release of the payload, yet be efficiently cleaved to liberate the cytotoxic agent following internalization into the target cell.[6][8]

The peptide sequence Val-Dil-Dap-Phe suggests a design centered around enzymatic cleavage by proteases that are highly active within the lysosomal compartment of cancer cells.[9]

Molecular Structure and Component Roles

The structure of this compound consists of a five-part peptide backbone with protecting groups at both the N- and C-termini. Each component serves a distinct purpose in the synthesis, stability, and function of the linker.

| Component | Full Name | Structure (Representation) | Role and Function |

| Boc- | tert-Butoxycarbonyl | (CH₃)₃C-O-CO- | N-terminal Protecting Group: An acid-labile protecting group for the N-terminal amine of Valine. It prevents unwanted side reactions during peptide synthesis and is typically removed to allow for conjugation to the antibody. |

| -Val- | Valine | -NH-CH(CH(CH₃)₂)-CO- | Protease Recognition Site: A key amino acid residue recognized by lysosomal proteases, particularly Cathepsin B. Its presence is critical for the enzymatic cleavage of the linker.[1][9] |

| -Dil- | Non-Standard Amino Acid | Structure Not Publicly Defined | Modulator: The exact structure of "Dil" is not specified in available literature. It is likely a non-standard, hydrophobic amino acid (e.g., a derivative of Isoleucine or Leucine) intended to modulate the linker's steric and electronic properties to optimize cleavage kinetics and stability. |

| -Dap- | Diaminopropionic Acid | -NH-CH(CH₂NH₂)-CO- | Structural Element & Conjugation Point: A non-proteinogenic amino acid featuring a primary amine on its side chain. This side chain can serve as a potential point for payload attachment or to influence the linker's solubility and conformational properties. |

| -Phe- | Phenylalanine | -NH-CH(CH₂C₆H₅)-CO- | Structural Element: A hydrophobic amino acid that contributes to the overall peptide structure and may influence interactions with the cleavage enzyme. |

| -OMe | Methyl Ester | -O-CH₃ | C-terminal Protecting Group: Protects the C-terminal carboxylic acid of Phenylalanine during the synthesis process. |

Proposed Mechanism of Action: A Stepwise Pathway

The "mechanism of action" of the this compound linker is its conditional cleavage to release a conjugated payload. This process is initiated upon the ADC reaching its target cell and can be described in the following steps:

-

Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized vesicle traffics through the endosomal pathway and fuses with a lysosome.

-

Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, such as Cathepsin B, facilitate the cleavage of the peptide linker. The cleavage is presumed to occur at a specific peptide bond, likely C-terminal to the Valine residue, a known substrate for Cathepsin B.[9]

-

Payload Release: Cleavage of the linker liberates the cytotoxic payload within the lysosome. Depending on the payload's properties, it may then diffuse or be transported into the cytoplasm and/or nucleus.

-

Induction of Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by disrupting microtubules or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.

The following diagram illustrates this proposed signaling pathway.

Quantitative Data (Representative)

While specific kinetic data for the cleavage of this compound is not publicly available, data from well-studied, analogous Valine-containing linkers can provide a useful benchmark for stability and cleavage efficiency. The Valine-Citrulline (Val-Cit) linker is a widely used, Cathepsin B-cleavable linker in approved and clinical-stage ADCs.[1]

Table 2: Representative Stability and Cleavage Data for Val-Cit Linkers

| Parameter | Matrix | Condition | Result | Significance | Reference |

| Plasma Stability | Human Plasma | 37°C, 7 days | >95% ADC remaining | High stability in circulation, minimizing off-target toxicity. | |

| Plasma Stability | Mouse Plasma | 37°C, 48 hours | ~50% ADC remaining | Demonstrates species-specific differences in plasma enzymes (e.g., carboxylesterases) that can affect linker stability. | |

| Enzymatic Cleavage | Purified Human Cathepsin B | pH 5.5, 37°C | Rapid release of payload | Confirms susceptibility to the target lysosomal protease. | |

| Lysosomal Stability | Lysosomal Extract | pH 5.0, 37°C | Efficient payload release over 24h | Demonstrates effective cleavage in a simulated lysosomal environment. |

Note: The data presented are illustrative for Val-Cit linkers and may not be directly representative of the performance of the this compound linker.

Experimental Protocols

The evaluation of an ADC linker's mechanism of action involves two critical assessments: its stability in circulation and its cleavability within the target cell environment.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Reagents: Human plasma, ADC stock solution, quenching solution (e.g., acetonitrile (B52724) with an internal standard), Protein A/G magnetic beads.

-

Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C. Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Preparation:

-

To measure the average drug-to-antibody ratio (DAR), capture the ADC from the plasma aliquots using Protein A/G magnetic beads. Elute the captured ADC.

-

To measure free payload, precipitate plasma proteins from an aliquot using the cold quenching solution. Centrifuge and collect the supernatant.

-

-

Analysis:

-

Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the change in DAR over time. A stable linker will show minimal change in DAR.

-

Analyze the supernatant by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of released, free payload.

-

-

Data Interpretation: A low rate of DAR decrease and minimal accumulation of free payload indicate high plasma stability.

Protocol 2: In Vitro Lysosomal/Enzymatic Cleavage Assay

Objective: To quantify the rate of payload release in the presence of lysosomal enzymes.

Methodology:

-

Reagents: ADC stock solution, purified human Cathepsin B or lysosomal extract from a relevant cell line, activation buffer (for Cathepsin B, e.g., DTT and EDTA), assay buffer (e.g., sodium acetate, pH 5.0), quenching solution.

-

Enzyme Activation (for Cathepsin B): Pre-incubate the Cathepsin B enzyme with activation buffer at room temperature for approximately 15 minutes.

-

Reaction Setup: In a temperature-controlled plate (37°C), combine the assay buffer, the activated enzyme (or lysosomal extract), and the ADC to initiate the reaction.

-

Time Course: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and immediately stop the reaction by adding an excess of cold quenching solution.

-

Analysis: Quantify the concentration of the released payload in each quenched sample using a validated LC-MS/MS method.

-

Data Interpretation: Plot the concentration of released payload against time to determine the cleavage kinetics. This demonstrates the linker's susceptibility to the target enzymatic degradation pathway.

The workflow for these key experiments is visualized below.

Conclusion

The peptide this compound is designed as a sophisticated, cleavable linker for antibody-drug conjugates. Its mechanism of action is not pharmacological but functional, facilitating the targeted release of a cytotoxic payload. The inclusion of a Valine residue strongly implies a cleavage strategy dependent on lysosomal proteases like Cathepsin B, a hallmark of many successful ADC designs. While the precise roles of the non-standard "Dil" and "Dap" residues warrant further investigation, they are likely included to fine-tune the linker's stability, solubility, and enzymatic processing. The experimental protocols and representative data provided in this guide offer a framework for the rational evaluation and development of ADCs incorporating this or similar peptide-based linker technologies.

References

- 1. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 4. D-Amino acid - Wikipedia [en.wikipedia.org]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. D-peptide - Wikipedia [en.wikipedia.org]

- 7. lifetein.com [lifetein.com]

- 8. This compound [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Strategic Design of Boc-Val-Dil-Dap-Phe-OMe: An Advanced Cleavable Linker for Antibody-Drug Conjugates

For Immediate Release: A Technical Deep-Dive for Drug Development Professionals

The field of antibody-drug conjugates (ADCs) is rapidly advancing, with the linker component playing a pivotal role in the efficacy and safety of these targeted therapies. Among the sophisticated linkers being explored, Boc-Val-Dil-Dap-Phe-OMe emerges as a cleavable linker with significant potential, particularly for payloads derived from the highly potent dolastatin family of cytotoxic agents. This technical guide provides an in-depth analysis of its core attributes, supported by structured data, detailed experimental protocols, and visual workflows to aid researchers and scientists in the development of next-generation ADCs.

Core Concept: A Dolastatin-Derived Linker for Targeted Cleavage

This compound is a tetrapeptide-based linker designed for selective cleavage within the tumor cell. Its sequence incorporates two unique amino acids, Dolaisoleucine (Dil) and Dolaproine (Dap), which are integral components of the potent antimitotic agent Dolastatin 10.[1][2] This structural homology suggests a design tailored for compatibility with auristatin-like payloads, which are synthetic analogs of dolastatin.

The linker's core mechanism relies on enzymatic cleavage by proteases, such as cathepsins, that are overexpressed in the lysosomal compartments of cancer cells.[1] The presence of a valine residue in the peptide sequence is a common feature in linkers designed for cathepsin B-mediated cleavage.[2] Upon internalization of the ADC into the target cancer cell, the linker is designed to be cleaved, releasing the cytotoxic payload in its active form to induce cell death. The N-terminal Boc (tert-Butyloxycarbonyl) group is a standard protecting group used during synthesis.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in public literature, likely due to its proprietary nature, the following tables provide a framework for its evaluation and include representative data for analogous peptide linkers used in ADCs.

Table 1: Linker Stability in Plasma

| Linker Type | Species | Half-life (t½) | Analytical Method | Reference |

| This compound | Human, Mouse | Data not available | LC-MS | - |

| Val-Cit | Human | Stable | LC-MS | [3] |

| Val-Cit | Mouse | Unstable (cleaved by carboxylesterase 1c) | LC-MS | [3] |

| Glu-Val-Cit | Mouse | Improved stability vs. Val-Cit | LC-MS | [3] |

| GGFG | Human, Mouse | Stable | LC-MS | [4] |

Table 2: Enzymatic Cleavage Kinetics

| Linker Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Analytical Method | Reference |

| This compound | Cathepsin B | Data not available | Data not available | Data not available | Fluorometric/HPLC | - |

| Val-Cit-PABC-Payload | Cathepsin B | Representative data available in literature | Representative data available in literature | Representative data available in literature | Fluorometric/HPLC | [5] |

| Val-Ala-PABC-Payload | Cathepsin B | Representative data available in literature | Representative data available in literature | Representative data available in literature | Fluorometric/HPLC | [5] |

Table 3: In Vitro Cytotoxicity of ADCs with Peptide Linkers

| ADC Target | Linker | Payload | Cell Line | IC₅₀ (nM) | Reference |

| - | Val-Dil-Dap-Phe | Auristatin Analog | - | Data not available | - |

| CD30 | Val-Cit | MMAE | Karpas 299 | ~1 | [6] |

| HER2 | Val-Ala | MMAE | SK-BR-3 | ~10 | [6] |

| - | GGFG | MMAE | - | Varies by target | [4] |

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of ADCs employing the this compound linker.

Synthesis of this compound (Solution-Phase)

This protocol outlines a general approach for the solution-phase synthesis of the tetrapeptide linker.

Materials:

-

Boc-Val-OH

-

H-Dil-OMe·HCl

-

H-Dap-OMe·HCl

-

H-Phe-OMe·HCl

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection agent (e.g., TFA for Boc, LiOH for methyl ester)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., HPLC)

Protocol:

-

Dipeptide Synthesis (Boc-Val-Dil-OMe):

-

Dissolve H-Dil-OMe·HCl in DMF and add DIEA to neutralize the salt.

-

In a separate flask, dissolve Boc-Val-OH, HATU, and DIEA in DMF.

-

Add the activated Boc-Val-OH solution to the H-Dil-OMe solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

-

Deprotection of Dipeptide:

-

Dissolve the purified Boc-Val-Dil-OMe in a solution of 20-50% TFA in DCM.

-

Stir for 30-60 minutes at room temperature.

-

Remove the solvent under reduced pressure to obtain H-Val-Dil-OMe·TFA.

-

-

Tripeptide Synthesis (Boc-Dap-(Val-Dil)-OMe):

-

Couple Boc-Dap-OH to H-Val-Dil-OMe·TFA using the coupling procedure described in step 1.

-

-

Tetrapeptide Synthesis:

-

Repeat the deprotection and coupling steps to add Boc-Phe-OMe to the growing peptide chain.

-

-

Final Product: The final product is this compound.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

Materials:

-

ADC construct

-

Human and mouse plasma

-

PBS buffer

-

Incubator at 37°C

-

LC-MS system

Protocol:

-

Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

At each time point, precipitate plasma proteins using a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

Alternatively, use affinity capture (e.g., protein A beads) to isolate the ADC and determine the drug-to-antibody ratio (DAR) over time by LC-MS.

Cathepsin B Cleavage Assay

This assay determines the susceptibility of the linker to cleavage by cathepsin B.

Materials:

-

This compound linker-payload conjugate

-

Human liver cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)

-

HPLC system

Protocol:

-

Activate cathepsin B in the assay buffer.

-

Add the linker-payload conjugate to the activated enzyme solution.

-

Incubate at 37°C.

-

Take samples at different time points and quench the reaction (e.g., by adding a strong acid).

-

Analyze the samples by RP-HPLC to monitor the disappearance of the parent conjugate and the appearance of the cleaved payload.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

ADC, unconjugated antibody, and free payload

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload.

-

Incubate for 72-96 hours.

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cells

-

Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)

-

ADC

-

96-well plates

-

Imaging system or flow cytometer

Protocol:

-

Co-culture antigen-positive and GFP-expressing antigen-negative cells at a defined ratio in 96-well plates.

-

Treat the co-culture with the ADC.

-

Incubate for 72-120 hours.

-

Stain the cells with a viability dye (e.g., propidium (B1200493) iodide).

-

Quantify the viability of the GFP-positive (antigen-negative) cells using an imaging system or flow cytometry.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the this compound ADC linker.

Caption: Mechanism of action for an ADC with a protease-cleavable linker.

Caption: Solution-phase synthesis workflow for this compound.

Caption: Schematic of the enzymatic cleavage of the linker.

Conclusion

The this compound linker represents a sophisticated approach to ADC design, leveraging the unique chemistry of dolastatin components to create a highly specific and potent therapeutic agent. While further studies are needed to fully elucidate its quantitative performance, the conceptual framework and experimental protocols outlined in this guide provide a solid foundation for its evaluation and implementation in the development of novel ADCs. The strategic use of such advanced linkers is paramount to enhancing the therapeutic window and unlocking the full potential of antibody-drug conjugates in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Boc-Phe-OMe 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Boc-Val-Dil-Dap-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Val-Dil-Dap-Phe-OMe is a specialized peptide derivative primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). Its biological activity is not intrinsic but is realized upon enzymatic cleavage within the target cell, leading to the release of a conjugated cytotoxic payload. This guide provides a comprehensive overview of the core principles governing the function of this linker, including its mechanism of action, quantitative performance metrics of analogous systems, and detailed experimental protocols for its evaluation. Due to the limited publicly available data directly pertaining to this compound, this document leverages information from structurally and functionally similar linkers and payloads to provide a thorough and practical resource.

Introduction: The Role in Antibody-Drug Conjugates

This compound serves as a critical component in the sophisticated architecture of ADCs.[1][2] ADCs are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[3] The linker, in this case, this compound, tethers the cytotoxic drug to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen. The biological "activity" of the linker is its ability to remain stable in systemic circulation and then to be efficiently cleaved under specific conditions within the target tumor cell.[4]

The peptide sequence Val-Dil-Dap-Phe is derived from the potent, naturally occurring antineoplastic agent Dolastatin 10.[] This sequence is strategically designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[]

Mechanism of Action: A Targeted Release Strategy

The biological function of the this compound linker is centered on a precisely orchestrated, multi-step process that culminates in the release of the cytotoxic payload within the target cancer cell.

-

Circulation and Targeting: The ADC, with the intact linker, circulates in the bloodstream. The mAb component directs the ADC to the tumor cells expressing the target antigen.

-

Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3]

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle characterized by an acidic environment and a high concentration of proteolytic enzymes.[2][6]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the peptide linker.[][7] The cleavage of the Val-Dil-Dap-Phe sequence releases the cytotoxic payload.

-

Payload-Induced Cytotoxicity: The liberated payload, often a potent anti-mitotic agent like an auristatin derivative (a synthetic analog of Dolastatin 10), can then exert its cytotoxic effect.[][8] These payloads typically function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]

Quantitative Data Presentation

Enzymatic Cleavage of Dipeptide Linkers by Cathepsin B

The efficiency of linker cleavage is a critical determinant of ADC efficacy. The following table summarizes the relative cleavage rates and kinetic parameters of common dipeptide linkers by Cathepsin B.

| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | 1x | Data not available | Data not available | Data not available | [1] |

| Val-Ala | ~0.5x | Data not available | Data not available | Data not available | [1][10] |

| Phe-Lys | ~30x | Data not available | Data not available | Data not available | [1][11] |

Note: Relative cleavage rates and kinetic parameters are illustrative and can vary based on the specific experimental conditions, the nature of the conjugated payload, and the full linker structure.[10]

In Vitro Cytotoxicity of Dolastatin 10 and Auristatin-Based ADCs

The ultimate biological effect of a functional this compound linker is the potent cytotoxicity of the released payload. The following table presents the half-maximal inhibitory concentration (IC50) values for Dolastatin 10 and various ADCs utilizing the auristatin payload, monomethyl auristatin E (MMAE).

| Compound | Cell Line | IC50 | Reference |

| Dolastatin 10 | L1210 (Leukemia) | 0.03 nM | [9][12] |

| Dolastatin 10 | MCF7 (Breast Cancer) | 0.03 nM | [9] |

| Dolastatin 10 | HT-29 (Colon Cancer) | 0.06 nM | [9] |

| MMAE | Pancreatic Cancer Cell Lines | ~1 nM | [13] |

| Anti-TF ADC-MMAE | High TF Expressing Pancreatic Cancer Cells | 1.15 nM | [13] |

| Anti-TF ADC-MMAE | Low TF Expressing Pancreatic Cancer Cells | >100 nM | [13] |

| Cys-linker-MMAE ADC | HER2+ Cancer Cells | ~10⁻¹¹ M | [14] |

| DAR=8 MMAU ADC | HER2+ Cancer Cells | 60 pM | [15] |

Note: IC50 values are highly dependent on the specific cell line, antigen expression levels, drug-to-antibody ratio (DAR), and experimental conditions.[4][16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADC linkers. The following sections provide methodologies for key in vitro assays.

In Vitro Cathepsin B Cleavage Assay

This assay is designed to quantify the rate of linker cleavage by Cathepsin B.

Objective: To determine the kinetic parameters (Km and kcat) of Cathepsin B for a specific ADC linker.[1][17]

Materials:

-

ADC with this compound linker

-

Recombinant Human Cathepsin B[17]

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[17]

-

Quenching Solution (e.g., Acetonitrile with 0.1% TFA)[17]

-

HPLC-MS/MS system[]

Procedure:

-

Enzyme Activation: Activate Cathepsin B according to the manufacturer's protocol.[1]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration spanning the expected Km) and the activated Cathepsin B in the pre-warmed assay buffer.[19]

-

Incubation: Incubate the reaction mixture at 37°C.[19]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[19]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[19]

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[19]

-

Analysis: Analyze the supernatant by HPLC-MS/MS to quantify the concentration of the released payload.[]

-

Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.[20]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the ADC on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.[21]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC with this compound linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

-

ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the wells. Include untreated control wells.[21]

-

Incubation: Incubate the plate for a period that allows for several cell doubling times (e.g., 72-96 hours).[21]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[21]

-

Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]

Signaling Pathways

The this compound linker itself does not directly modulate signaling pathways. Its function is to facilitate the delivery of a cytotoxic payload, which then interacts with intracellular targets to induce cell death. When the payload is a dolastatin analog like MMAE, the primary downstream effect is the disruption of microtubule dynamics. This leads to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, the induction of the intrinsic apoptotic pathway.[8] Key events in this pathway include the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[8]

Conclusion

This compound is a highly specialized, cleavable linker designed for the targeted delivery of cytotoxic payloads in Antibody-Drug Conjugates. Its biological activity is defined by its stability in circulation and its efficient, enzyme-mediated cleavage within the lysosomal compartment of cancer cells. While direct quantitative data for this specific peptide are limited, the extensive research on analogous linkers, such as Val-Cit, and dolastatin-based payloads provides a robust framework for understanding its function and for designing effective experimental evaluation strategies. The continued development and characterization of such linkers are pivotal to advancing the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Critical Role of Tetrapeptide Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, is paramount to the success of an ADC, dictating its stability, efficacy, and safety profile. Among the various linker technologies, tetrapeptide linkers have emerged as a key strategy to enhance the therapeutic window of ADCs. This technical guide provides a comprehensive overview of the role of tetrapeptide linkers, contrasting them with other linker types, and delves into their mechanism of action, impact on ADC properties, and the experimental methodologies used for their evaluation.

Introduction to Linker Technology in ADCs

The linker in an ADC is not merely a passive connector but an active modulator of the conjugate's pharmacokinetics and pharmacodynamics. An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation to prevent premature drug release and associated off-target toxicities.[1][2] Conversely, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the payload in its fully active form.[3][4] Linker technology is broadly categorized into two main types: non-cleavable and cleavable linkers.[5][6]

Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[7] This generally results in high plasma stability but may lead to reduced bystander effect, as the charged payload-amino acid complex has limited membrane permeability.[7][8]

Cleavable linkers are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[9] These triggers can include the acidic pH of endosomes and lysosomes (acid-labile linkers), the higher concentration of glutathione (B108866) in the cytoplasm (disulfide linkers), or the presence of specific enzymes that are overexpressed in tumor cells (enzyme-cleavable linkers).[9][] Tetrapeptide linkers fall into the category of enzyme-cleavable linkers.

The Rise of Tetrapeptide Linkers

While dipeptide linkers, most notably valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), have been successfully employed in several approved ADCs, they can be susceptible to premature cleavage in the bloodstream by enzymes such as neutrophil elastase.[11][12] This has driven the development of more stable linker systems, leading to the adoption of tetrapeptide sequences.

The most prominent example of a clinically successful tetrapeptide linker is the Gly-Gly-Phe-Gly (GGFG) sequence.[3][13] This linker is a key component of the highly successful ADC, Enhertu (trastuzumab deruxtecan).[3][14] Compared to dipeptide linkers, tetrapeptide linkers generally exhibit greater stability in circulation, which is a critical attribute for ensuring that the ADC reaches the tumor intact.[3][]

Mechanism of Action of Tetrapeptide Linkers

The mechanism of action for tetrapeptide-linked ADCs is a multi-step process that relies on the specific biological conditions within the target cancer cell.

Caption: General mechanism of action for an ADC with a cleavable tetrapeptide linker.

-

Circulation and Targeting: The ADC circulates systemically in a stable, intact form. The monoclonal antibody component directs the ADC to the target cancer cells by binding to a specific tumor-associated antigen on the cell surface.[16]

-

Internalization: Following binding, the ADC-antigen complex is internalized by the cell through endocytosis, initially into an endosome.[9]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The lysosomal compartment has a highly acidic environment (pH 4.5-5.0) and is rich in proteases, most notably Cathepsin B.[][]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the specific tetrapeptide sequence of the linker.[3][9] This enzymatic cleavage is the key step in the targeted release of the payload. While Cathepsin B is a primary driver of this cleavage, other lysosomal proteases like cathepsins L, S, and F can also be involved.[18][19]

-

Self-Immolation: Many tetrapeptide linkers are connected to the payload via a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[6][13] Once the tetrapeptide is cleaved, the PABC spacer spontaneously decomposes, ensuring the release of the payload in its native, unmodified, and fully active form.[20]

-

Payload-Induced Cytotoxicity: The released cytotoxic payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[14]

-

Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][8] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.

Key Tetrapeptide Sequences and Their Properties

While GGFG is the most clinically validated tetrapeptide linker, research is ongoing to explore other sequences to further optimize ADC performance. The choice of amino acids in the sequence can influence stability, cleavage kinetics, and hydrophilicity.

| Linker Sequence | Key Properties | Example ADC |

| Gly-Gly-Phe-Gly (GGFG) | High stability in circulation.[13] Efficiently cleaved by lysosomal proteases.[9] | Enhertu (trastuzumab deruxtecan)[3][14] |

| Glu-Val-Cit | An "exolinker" strategy where a hydrophilic tripeptide is positioned to mask the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) and reducing aggregation.[11] | Preclinical |

| Ala-Ala-Asn | Investigated as a substrate for legumain, another lysosomal protease.[13] | Preclinical |

Quantitative Comparison of Linker Performance

The performance of different linkers can be quantitatively assessed through various in vitro and in vivo assays. The following table summarizes key performance parameters for representative linker types.

| Parameter | Val-Cit (Dipeptide) | GGFG (Tetrapeptide) | Non-cleavable |

| Plasma Stability | Moderate; susceptible to premature cleavage by neutrophil elastase and, in rodents, by carboxylesterase 1C.[11][18] | High; generally more stable in plasma than dipeptide linkers.[3][] | Very High; most stable linker type in circulation.[2][7] |

| Payload Release Mechanism | Enzymatic cleavage by Cathepsin B and other lysosomal proteases.[] | Enzymatic cleavage by lysosomal proteases.[9] | Proteolytic degradation of the antibody.[7] |

| Bystander Effect | Yes (payload dependent).[8] | Yes (payload dependent).[8] | Limited, as the released payload is typically charged and less membrane-permeable.[7] |

| In Vitro Potency (IC50) | Potent, but can vary depending on cell line and antigen expression. | Potent, with efficacy demonstrated in various cancer models. | Potent, but efficacy can be reduced if the payload-amino acid catabolite is less active or has poor cell permeability.[7] |

Experimental Protocols for Linker Evaluation

Rigorous experimental evaluation is crucial for selecting the optimal linker for a given ADC. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubate the ADC in plasma (human, rat, mouse) from healthy donors at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

-

At each time point, separate the ADC from the plasma proteins, for example, by using affinity chromatography with protein A or by size exclusion chromatography.

-

Analyze the intact ADC and the released payload using techniques such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of intact ADC remaining or the amount of payload released over time to determine the ADC's half-life in plasma.[2][9]

In Vitro Cytotoxicity Assay

Objective: To measure the potency of the ADC in killing target cancer cells.

Methodology:

-

Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72-96 hours).

-

Assess cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5][12]

Cathepsin B Cleavage Assay

Objective: To confirm that the linker is a substrate for Cathepsin B and to determine the cleavage kinetics.

Methodology:

-

Incubate the linker-payload conjugate (or the full ADC) with purified human Cathepsin B in a buffer that mimics the lysosomal environment (e.g., acidic pH, presence of reducing agents).

-

Include control groups without the enzyme and with a Cathepsin B inhibitor.

-

At various time points, stop the reaction and analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of cleaved payload.

-

Determine the rate of cleavage.

In Vivo Xenograft Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

-

Implant human tumor cells (as a cell line-derived xenograft or a patient-derived xenograft) subcutaneously or orthotopically into immunocompromised mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

-

Administer the treatments intravenously.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

The study endpoint is typically when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.

-

Plot the mean tumor volume over time for each group to assess efficacy.[9][21]

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

Conclusion and Future Directions

Tetrapeptide linkers have proven to be a valuable tool in the design of next-generation ADCs, offering enhanced stability and contributing to a wider therapeutic window. The clinical success of Enhertu has validated the GGFG tetrapeptide linker and has spurred further research into novel peptide sequences and linker designs. Future innovations in this field will likely focus on:

-

Novel Peptide Sequences: Exploring a wider range of amino acid sequences to fine-tune stability, cleavage kinetics, and physicochemical properties.

-

Dual-Trigger Linkers: Designing linkers that require two independent triggers for payload release, offering an additional layer of tumor specificity.[13]

-

Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker to improve the solubility of ADCs, enabling higher DARs without causing aggregation.[11]

-

Site-Specific Conjugation: Combining advanced linker technology with site-specific conjugation methods to produce more homogeneous ADCs with predictable properties.

The continued evolution of linker chemistry, with tetrapeptide linkers at the forefront, is set to further enhance the precision and power of antibody-drug conjugates, bringing new hope to cancer patients.

References

- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. purepeg.com [purepeg.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protease-Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of protease-cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). By leveraging the differential protease activity between the extracellular environment and the intracellular compartments of tumor cells, these linkers facilitate the targeted release of cytotoxic payloads, thereby enhancing the therapeutic window of ADCs. This document delves into the core principles of their mechanism of action, a comparative analysis of commonly used linkers, detailed experimental protocols for their evaluation, and a discussion of next-generation strategies.

Introduction to Protease-Cleavable Linkers in ADCs

Protease-cleavable linkers are designed to be stable in systemic circulation and to undergo enzymatic hydrolysis upon internalization into target cancer cells, releasing the cytotoxic payload.[1] This targeted release mechanism is primarily mediated by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2] The design of these linkers is a delicate balance between ensuring plasma stability to minimize off-target toxicity and enabling efficient cleavage within the tumor cell to maximize therapeutic efficacy.[3]

The general mechanism of action for an ADC with a protease-cleavable linker involves several key steps:

-

Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4]

-

Trafficking: The internalized ADC is trafficked to endosomes and subsequently to lysosomes.

-

Cleavage: Within the acidic and protease-rich environment of the lysosome, the linker is cleaved by specific proteases.[2]

-

Payload Release: The cleavage of the linker releases the active cytotoxic payload.

-

Cytotoxicity: The released payload exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics.

A key advantage of some protease-cleavable linkers is their ability to mediate the "bystander effect."[5] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[5]

Types of Protease-Cleavable Linkers

Several classes of protease-cleavable linkers have been developed, each with distinct cleavage specificities and properties.

Cathepsin-Cleavable Linkers

Cathepsins are a family of lysosomal proteases that are frequently overexpressed in various cancers. Linkers containing specific peptide sequences recognized by cathepsins are the most widely used protease-cleavable linkers in clinically approved ADCs.[6]

-

Valine-Citrulline (Val-Cit) Linkers: The dipeptide valine-citrulline is a well-established and extensively used cathepsin B-cleavable linker.[7] The inclusion of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the dipeptide and the drug ensures the release of the unmodified, active payload upon cleavage.[8] While highly stable in human plasma, Val-Cit linkers have shown susceptibility to cleavage by carboxylesterase in rodent plasma, which can complicate preclinical studies.[7][9] They are also known to be cleaved by human neutrophil elastase, which may contribute to off-target toxicities like neutropenia.[7]

-

Valine-Alanine (Val-Ala) Linkers: The Val-Ala dipeptide is another substrate for cathepsin B.[7] Some studies suggest that Val-Ala linkers may offer improved hydrophilicity and stability compared to Val-Cit, potentially allowing for higher drug-to-antibody ratios (DARs) without significant aggregation.[10][] However, data on its stability in mouse plasma has been conflicting.[7]

-

Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is also cleaved by cathepsins and has been successfully incorporated into marketed ADCs.[7][] It exhibits good plasma stability and facilitates efficient payload release within the lysosome.[7]

Legumain-Cleavable Linkers

Legumain, an asparaginyl endopeptidase, is another lysosomal protease that is overexpressed in many solid tumors.[9] Linkers containing asparagine (Asn) residues have been developed to be selectively cleaved by legumain.[9][12]

-

Asparagine-Containing Linkers (e.g., Asn-Asn): These linkers have demonstrated excellent stability in both human and mouse plasma, as they are resistant to cleavage by carboxylesterases.[9][12] This makes them an attractive alternative to Val-Cit for preclinical evaluation in rodent models.[7] Studies have shown that the cleavage rate of Asn-Asn linkers in lysosomes can be significantly faster than that of Val-Cit.[13]

Quantitative Data Presentation

The selection of a protease-cleavable linker is a data-driven process. The following tables summarize key quantitative data for the comparison of different linkers.

Table 1: Comparative Plasma Stability of Protease-Cleavable Linkers

| Linker | Species | Stability Metric | Value | Reference(s) |

| Val-Cit | Human | Half-life | > 120 h | [8] |

| Val-Cit | Mouse | Stability | Poor | [7] |

| Val-Ala | Mouse | Stability | Poor | [7] |

| GGFG | Human, Mouse, Rat | Payload Release (21 days) | 1-2% | |

| Asn-Asn | Human | Payload Release (7 days) | ~5% | [14] |

| Asn-Asn | Mouse | Payload Release (7 days) | ~15% | [14] |

| Glu-Val-Cit (EVCit) | Mouse | Stability | Significantly enhanced vs. Val-Cit | [7] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Protease-Cleavable Linkers

| Linker | Cell Line | Payload | IC50 (nM) | Reference(s) |

| Val-Cit-PABC | SK-BR-3 (HER2+) | MMAE | Potent (nM range) | [15] |

| Asn-Asn-PABC | SK-BR-3 (HER2+) | MMAE | ~0.13 - 0.26 | [14] |

| Val-Ala | HER2+ cells | PBD | Potent (nM range) | [16] |

| GGFG | HER2+ cells | DXd | Potent (nM range) | [17] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols